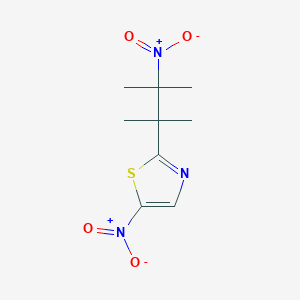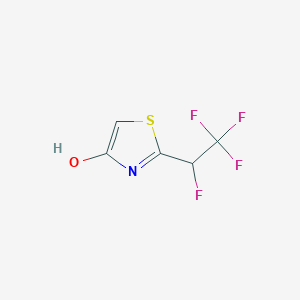
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- is a heterocyclic compound featuring a thiazole ring substituted with a tetrafluoroethyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- typically involves the reaction of 2-bromo-1-(1,2,2,2-tetrafluoroethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Aplicaciones Científicas De Investigación
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound with a simple thiazole ring.
2,4-Disubstituted Thiazoles: Compounds with additional substituents at the 2 and 4 positions of the thiazole ring.
Uniqueness
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
494745-13-0 |
|---|---|
Fórmula molecular |
C5H3F4NOS |
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
2-(1,2,2,2-tetrafluoroethyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H3F4NOS/c6-3(5(7,8)9)4-10-2(11)1-12-4/h1,3,11H |
Clave InChI |
OEWVJYHHPDJTPH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C(C(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
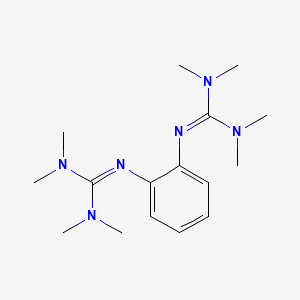
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)
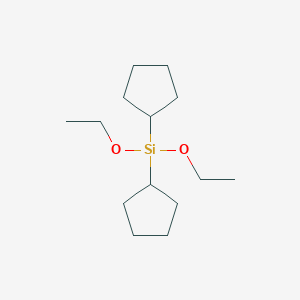

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
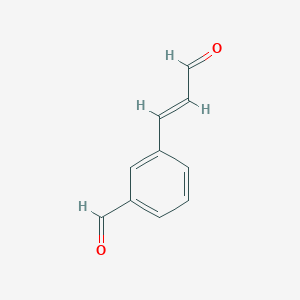
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
